N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
CAS No.: 1260906-83-9
Cat. No.: VC5042987
Molecular Formula: C22H23N5O3
Molecular Weight: 405.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260906-83-9 |
|---|---|
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.458 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
| Standard InChI | InChI=1S/C22H23N5O3/c1-3-6-19-24-25-21-22(29)26(17-7-4-5-8-18(17)27(19)21)14-20(28)23-13-15-9-11-16(30-2)12-10-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,23,28) |
| Standard InChI Key | MKCBMUKICDGDFK-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |
Introduction
N-(4-methoxybenzyl)-2-(4-oxo-1-propyl triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of triazoloquinoxalines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinoxaline core, which is fused with a methoxybenzyl group and an acetamide moiety, making it a unique molecule with significant potential for various scientific applications.
Synthesis
The synthesis of N-(4-methoxybenzyl)-2-(4-oxo-1-propyl triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves several key steps of organic reactions to achieve the desired molecular structure. These steps often include condensation reactions, cyclization, and substitution reactions, utilizing commercially available reagents and solvents.
Biological Activities and Applications
Triazoloquinoxalines, including N-(4-methoxybenzyl)-2-(4-oxo-1-propyl triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, are known for their diverse biological activities, such as antimicrobial, antiviral, and anticancer properties. Their unique structure allows them to interact with specific molecular targets within biological systems, making them promising candidates for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume